2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. It has also been shown to activate the p53 signaling pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. As mentioned earlier, this compound has potent anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It also has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide in lab experiments is that it has a well-defined chemical structure, which allows for accurate dosing and reproducibility. Additionally, this compound has been shown to have potent effects in various biological systems, which makes it a useful tool for studying these systems. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide. One direction is to further investigate its anti-inflammatory effects and its potential use as a treatment for inflammatory diseases. Another direction is to explore its anti-cancer properties and its potential use as a cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Synthesemethoden
The synthesis of 2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 4-pyridinemethanamine to produce 1-(4-methoxyphenyl)-3-(4-pyridinylmethyl)urea. This intermediate is then reacted with thiosemicarbazide to produce 1-(4-methoxyphenyl)-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinone. Finally, this compound is reacted with 3-methylphenylacetic acid to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has potent anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Another study found that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
Molekularformel |
C25H24N4O3S |
---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-17-4-3-5-19(14-17)27-23(30)15-22-24(31)29(20-6-8-21(32-2)9-7-20)25(33)28(22)16-18-10-12-26-13-11-18/h3-14,22H,15-16H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
YHJCVNDRHXWDDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=NC=C3)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=NC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.